molecular formula C12H13NO2S B14526625 1-Ethyl-2,2-dioxo-1,2,3,4-tetrahydro-2-benzothiopyran-1-carbonitrile CAS No. 62525-28-4

1-Ethyl-2,2-dioxo-1,2,3,4-tetrahydro-2-benzothiopyran-1-carbonitrile

Cat. No.: B14526625
CAS No.: 62525-28-4
M. Wt: 235.30 g/mol
InChI Key: KWFPBNMPXOEHQV-UHFFFAOYSA-N
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Description

1-Ethyl-2,2-dioxo-1,2,3,4-tetrahydro-2-benzothiopyran-1-carbonitrile is a heterocyclic compound that belongs to the class of benzothiopyrans. This compound is characterized by its unique structure, which includes a benzene ring fused to a thiopyran ring with a nitrile group and an ethyl group attached. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 1-ethyl-2,2-dioxo-1,2,3,4-tetrahydro-2-benzothiopyran-1-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-mercaptobenzoic acid with ethyl cyanoacetate in the presence of a base can lead to the formation of the desired compound. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-Ethyl-2,2-dioxo-1,2,3,4-tetrahydro-2-benzothiopyran-1-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the nitrile group to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups using appropriate nucleophiles. Common reagents and conditions used in these reactions include bases, acids, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethyl-2,2-dioxo-1,2,3,4-tetrahydro-2-benzothiopyran-1-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-ethyl-2,2-dioxo-1,2,3,4-tetrahydro-2-benzothiopyran-1-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to its ability to inhibit the growth of bacteria by interfering with their metabolic processes. The compound’s structure allows it to interact with enzymes and proteins, leading to various biological effects.

Comparison with Similar Compounds

1-Ethyl-2,2-dioxo-1,2,3,4-tetrahydro-2-benzothiopyran-1-carbonitrile can be compared with other similar compounds, such as:

    1,2,3,4-Tetrahydro-2-benzothiopyran-1-carbonitrile: Lacks the ethyl group, which may affect its chemical and biological properties.

    2,2-Dioxo-1,2,3,4-tetrahydro-2-benzothiopyran-1-carbonitrile:

    1-Ethyl-2,2-dioxo-1,2,3,4-tetrahydro-2-benzothiopyran: Lacks the nitrile group, which may alter its chemical behavior and biological activity. The presence of the ethyl and nitrile groups in this compound makes it unique and may contribute to its specific properties and applications.

Properties

CAS No.

62525-28-4

Molecular Formula

C12H13NO2S

Molecular Weight

235.30 g/mol

IUPAC Name

1-ethyl-2,2-dioxo-3,4-dihydroisothiochromene-1-carbonitrile

InChI

InChI=1S/C12H13NO2S/c1-2-12(9-13)11-6-4-3-5-10(11)7-8-16(12,14)15/h3-6H,2,7-8H2,1H3

InChI Key

KWFPBNMPXOEHQV-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2=CC=CC=C2CCS1(=O)=O)C#N

Origin of Product

United States

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